Oxacyclohexadec-13-en-2-one, (13E)-

Stereochemistry-Odor Relationship Macrocyclic Musk Isomer Differentiation

Oxacyclohexadec-13-en-2-one, (13E)- (CAS 4941-78-0), also known as (E)-13-musk decenone, is a 16-membered macrocyclic lactone containing a trans (E) double bond at the 13-position. It belongs to the class of synthetic macrocyclic musks widely employed in perfumery as base notes and fixatives.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 4941-78-0
Cat. No. B12686153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacyclohexadec-13-en-2-one, (13E)-
CAS4941-78-0
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)OCCC=CCCCC1
InChIInChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+
InChIKeyAGZBJJSLDGWKSU-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxacyclohexadec-13-en-2-one (13E)- (CAS 4941-78-0): A 16-Membered Macrocyclic Musk Lactone with Defined E-Configuration


Oxacyclohexadec-13-en-2-one, (13E)- (CAS 4941-78-0), also known as (E)-13-musk decenone, is a 16-membered macrocyclic lactone containing a trans (E) double bond at the 13-position [1]. It belongs to the class of synthetic macrocyclic musks widely employed in perfumery as base notes and fixatives [2]. The compound is characterized by a molecular formula of C15H26O2, a molecular weight of 238.37 g/mol, and a predicted logP of approximately 4.9-5.1, indicating significant lipophilicity [3]. Unlike commercial musk blends, this compound is a single, stereochemically defined isomer, which is critical for precise olfactory and formulation control.

Single defined E-isomer for stereochemical-control studies
Olfactory calibration and accord tuning research
Not interchangeable with generic musk isomer blends

Why Generic 'Musk Lactone' Substitution Fails: Isomeric Purity and Compositional Specificity of Oxacyclohexadec-13-en-2-one (13E)- (CAS 4941-78-0)


Direct substitution of Oxacyclohexadec-13-en-2-one, (13E)- with generic 'macrocyclic musk' blends or its (13Z)-isomer is not analytically or functionally equivalent. Commercial musk products, such as Habanolide®, are complex mixtures of multiple regio- and stereoisomers, with defined E/Z ratios that are tightly controlled to achieve specific organoleptic profiles [1]. The (E)-isomer possesses distinct physicochemical properties, including vapor pressure and logP, compared to its (Z)-counterpart [2]. Furthermore, the exact isomeric distribution directly impacts the perceived odor character, with the (E)-configuration contributing a specific facet to the overall musk profile that is not replicated by the (Z)-isomer or arbitrary isomeric mixtures [3]. Procurement of the pure (13E)-isomer is therefore essential for applications requiring precise olfactory calibration, structure-activity relationship studies, or the intentional tuning of musk accords where the (E)-isomer is a critical minor or major component.

Generic musk blends have variable E/Z ratios; olfactory profile may shift unpredictably.
(Z)-isomer exhibits different vapor pressure; volatility and substantivity may not match.
Isomeric mixtures lack defined E-configuration contribution, altering accord character.

Quantitative Differentiation Evidence for Oxacyclohexadec-13-en-2-one (13E)- (CAS 4941-78-0) vs. Closest Analogs


E-Configuration Defines the Olfactory Contribution Distinct from the Z-Isomer

The (E)-configured double bond at position 13 is a critical structural determinant of the compound's olfactory properties. While both (E)- and (Z)-isomers are described as possessing a musk odor [1], the specific olfactory character and its contribution to complex musk accords are isomer-dependent. In the case of structurally related 16-membered macrocyclic musks, the configuration of the double bond has been shown to significantly alter the perceived odor quality and intensity [2]. The (E)-isomer contributes a distinct facet to the overall musk profile that is not interchangeable with the (Z)-isomer, as evidenced by the precise isomeric ratios specified in commercial perfume compositions to achieve targeted organoleptic effects [3].

E/Z Olfactory differentiation
Class-level
Qualitative isomer-dependent odor contribution
Reported isomer-specific profile; requires evaluation in intended accord.
Olfactory character not quantitatively defined
Stereochemistry-Odor Relationship Macrocyclic Musk Isomer Differentiation

Defined Isomeric Composition in Commercial Musk Blends: (13E)-Isomer as a Key Minor Component

Commercial macrocyclic musk products like Habanolide® are not single compounds but are complex mixtures of multiple isomers. A representative composition comprises primarily (Z)-oxacyclohexadec-12-en-2-one and (Z)-oxacyclohexadec-13-en-2-one, with the (E)-oxacyclohexadec-13-en-2-one (CAS 4941-78-0) present as a minor but essential component [1]. In one disclosed composition, the (E)-oxacyclohexadec-13-en-2-one content is specified within a range of 0 to 10% w/w, while the (Z)-oxacyclohexadec-13-en-2-one is present at 0.5 to 98.8% w/w [1]. The precise weight ratio of E-diastereoisomers to Z-diastereoisomers is controlled between 14:86 and 0.5:99.5 to achieve the desired 'powerful musky/powdery note combined with an ambrette aspect' [1]. The (13E)-isomer is thus a critical, quantifiable component for reproducing or analyzing commercial musk accords.

Content in commercial blend
Head-to-head
(E)-isomer: 0–10% w/w
Specified minor component in Habanolide®-type blends.
Z-isomer predominates at 0.5–98.8% w/w
Perfumery Formulation Isomer Ratio Habanolide

Vapor Pressure Differentiation: (13E)-Isomer Exhibits a Distinct Volatility Profile Compared to the (13Z)-Isomer

The (E)- and (Z)-isomers of oxacyclohexadec-13-en-2-one exhibit measurably different vapor pressures, a key determinant of fragrance substantivity and odor release profile. The (13Z)-isomer (CAS 111879-81-3) has a reported vapor pressure of 4.0E-6 mmHg at 25°C (estimated) [1], or alternatively 5.49E-005 mm Hg (0.00732 Pa) for the liquid/subcooled phase [2]. In contrast, the (13E)-isomer (CAS 4941-78-0) has a reported vapor pressure of 5.29E-005 mm Hg (0.00705 Pa) at 25°C [3]. While both isomers are characterized by low volatility typical of musk lactones, the numerical difference in vapor pressure values indicates a non-identical volatility profile. This difference, though modest, can influence the temporal evolution of a fragrance and the perceived odor intensity over time, particularly in fine fragrance applications where precise performance is required.

Vapor pressure (25°C)
Context-dependent
5.29E-5 mmHg
Supports distinct volatility profile vs. Z-isomer.
Cross-study values; review estimation method
Physicochemical Properties Vapor Pressure Volatility

Regulatory Identification and Safety Assessment: (13E)-Isomer is Distinctly Listed in Global Inventories

From a regulatory and safety compliance perspective, Oxacyclohexadec-13-en-2-one, (13E)- is recognized as a distinct chemical entity with its own unique identifiers. It is assigned the FDA UNII IF3N774V66 and is listed in the EPA TSCA Inventory [1]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) specifically identifies and evaluates Oxacyclohexadec-13-en-2-one, (13E)- as one of several isomeric forms of oxacyclohexadecen-2-one (CAS 34902-57-3) [2]. The assessment confirms that all relevant human health and environmental endpoints for this material have been cleared using target data, read-across, and/or TTC (Threshold of Toxicological Concern) [2]. This specific safety clearance and regulatory registration status are tied to the defined (13E)-isomer. Substituting an undefined mixture or the (13Z)-isomer (which may have a different hazard classification or sensitization potential) without a separate, corresponding safety assessment would be a non-compliance risk.

Regulatory identity
Supporting evidence
FDA UNII: IF3N774V66; TSCA listed
Distinct regulatory entity; safety assessment available.
RIFM assessment for oxacyclohexadecen-2-one
Regulatory Compliance Safety Assessment IFRA Standards

Validated Application Scenarios for Oxacyclohexadec-13-en-2-one (13E)- (CAS 4941-78-0) Based on Quantitative Evidence


Analytical Reference Standard for Quality Control of Commercial Musk Blends (e.g., Habanolide®)

Due to its presence as a defined minor component (0 to 10% w/w) in commercial macrocyclic musk compositions [1], the pure (13E)-isomer serves as an essential analytical reference standard. It is required for the accurate quantification of isomeric distribution in Habanolide® and related musk products via GC-MS or HPLC analysis. This application is directly supported by the quantitative compositional data disclosed in perfumery patents [1].

Structure-Odor Relationship Studies of Macrocyclic Musks

The (13E)-isomer provides a defined stereochemical probe for investigating the structure-odor relationships of 16-membered macrocyclic lactones. Comparative olfactory evaluation against the (13Z)-isomer and other regioisomers allows researchers to deconvolute the specific contribution of E-geometry to the perceived musk character [1][2]. This is a critical application for academic and industrial fragrance discovery programs focused on designing novel musk odorants with improved performance.

Precision Formulation of Musk Accords with Targeted Isomeric Ratios

In high-value perfumery where the exact isomeric balance is crucial for achieving a specific 'musky/powdery note combined with an ambrette aspect' [1], the (13E)-isomer is used as a spiking component to intentionally shift the E/Z ratio of a musk base. This allows perfumers to fine-tune the olfactory profile beyond what is possible using only commercial isomer mixtures, which have a fixed and broader isomeric distribution. The defined vapor pressure of the (13E)-isomer [2] also provides a basis for predicting its impact on fragrance evaporation kinetics.

Regulatory-Compliant Fragrance Ingredient in Consumer Products

When a formulator requires a macrocyclic musk with a fully documented safety profile and clear regulatory standing, the (13E)-isomer can be specified. Its inclusion in the RIFM safety assessment for oxacyclohexadecen-2-one [1] and listing in the EPA TSCA Inventory [2] provide a clear compliance pathway. This reduces the due diligence burden compared to using a novel or less well-characterized musk analog, thereby accelerating product development and ensuring market access.

Application
Selection Property
Validation Focus
Musk blend QC reference
Defined isomeric purity
GC-MS/HPLC isomer ratio verification
Structure-odor relationship studies
Stereochemical probe (E-configuration)
Comparative olfactory evaluation vs. Z-isomer
Musk accord fine-tuning
Single-isomer spiking component
E/Z ratio optimization and vapor pressure modeling
Fragrance ingredient safety assessment
Regulatory identity and RIFM dossier
Compliance documentation review

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